6-(4-methylphenyl)-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(4-methylphenyl)-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, along with a 4-methylphenyl and a thiophen-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.
Cyclization: The triazole-3-thione is then cyclized with appropriate reagents to form the triazolothiadiazine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
Reduction: Reduction reactions can target the triazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The aromatic rings (4-methylphenyl and thiophen-2-yl) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenated precursors and strong bases or acids depending on the type of substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-methylphenyl)-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications. It is being investigated for its efficacy in treating various diseases, including infections and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit enzyme activity, block receptor sites, or intercalate into DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methylphenyl)-3-(phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-(4-methylphenyl)-3-(pyridin-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
Compared to similar compounds, 6-(4-methylphenyl)-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to the presence of the thiophen-2-yl group, which can enhance its electronic properties and biological activity. This makes it a more versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H12N4S2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)-3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C15H12N4S2/c1-10-4-6-11(7-5-10)12-9-21-15-17-16-14(19(15)18-12)13-3-2-8-20-13/h2-8H,9H2,1H3 |
InChI Key |
ODTGFJURFQJAOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CS4 |
Origin of Product |
United States |
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